molecular formula C12H14F2Ti+2 B13733754 Difluorotitanium(4+);2-methylcyclopenta-1,3-diene

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene

Cat. No.: B13733754
M. Wt: 244.10 g/mol
InChI Key: DSVWUSGKWPFLIS-UHFFFAOYSA-L
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Description

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene is a coordination compound that features a titanium center bonded to two fluorine atoms and a 2-methylcyclopenta-1,3-diene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorotitanium(4+);2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.

    Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. These reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed under an inert atmosphere to avoid unwanted side reactions.

    Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or by applying heat to drive the reaction forward.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) or titanium(II) species. Substitution reactions can result in a variety of titanium complexes with different ligands.

Scientific Research Applications

Difluorotitanium(4+);2-methylcyclopenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which difluorotitanium(4+);2-methylcyclopenta-1,3-diene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards chemical reactions, such as bond formation or cleavage. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being transformed.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: An organic compound with a similar structure but without the titanium and fluorine atoms.

    Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other materials.

    Titanium tetrachloride: A precursor to various titanium complexes, including difluorotitanium(4+);2-methylcyclopenta-1,3-diene.

Uniqueness

This compound is unique due to the presence of both titanium and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C12H14F2Ti+2

Molecular Weight

244.10 g/mol

IUPAC Name

difluorotitanium(4+);2-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+6/p-2

InChI Key

DSVWUSGKWPFLIS-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti+4]F

Origin of Product

United States

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